Ethyl 2-(3-aminophenoxy)acetate

Physical state Crystallinity Handling

Ethyl 2-(3-aminophenoxy)acetate (CAS 5544-78-5, also indexed as free base 58559-52-7) is a phenoxyacetic acid derivative featuring a primary aromatic amine at the meta position and an ethyl ester terminus. It serves as a versatile intermediate in medicinal chemistry, valued for its bifunctional reactivity: the aniline moiety enables amide coupling and diazotization, while the ester group permits hydrolysis, reduction, or transesterification.

Molecular Formula C10H14ClNO3
Molecular Weight 231.67 g/mol
CAS No. 5544-78-5
Cat. No. B1297293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-aminophenoxy)acetate
CAS5544-78-5
Molecular FormulaC10H14ClNO3
Molecular Weight231.67 g/mol
Structural Identifiers
SMILESCCOC(=O)COC1=CC=CC(=C1)N.Cl
InChIInChI=1S/C10H13NO3.ClH/c1-2-13-10(12)7-14-9-5-3-4-8(11)6-9;/h3-6H,2,7,11H2,1H3;1H
InChIKeyREIKFBSNZOQHFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(3-Aminophenoxy)Acetate (CAS 5544-78-5): A Meta-Substituted Phenoxyacetic Acid Ester Building Block for Pharmaceutical R&D


Ethyl 2-(3-aminophenoxy)acetate (CAS 5544-78-5, also indexed as free base 58559-52-7) is a phenoxyacetic acid derivative featuring a primary aromatic amine at the meta position and an ethyl ester terminus. It serves as a versatile intermediate in medicinal chemistry, valued for its bifunctional reactivity: the aniline moiety enables amide coupling and diazotization, while the ester group permits hydrolysis, reduction, or transesterification . The compound is typically supplied as an oil with a purity of ≥98%, a computed logP of ~0.97–1.5, and a boiling point of approximately 324.9 °C . Its primary distinction from closely related analogs lies in its meta-substitution pattern, which governs both its physical state and its regiochemical utility in constructing pharmacologically relevant scaffolds.

Why Ethyl 2-(3-Aminophenoxy)Acetate Cannot Be Replaced by the 4-Amino Isomer or Other In-Class Analogs


Substituting the 3-amino (meta) isomer with the 4-amino (para) isomer—ethyl 2-(4-aminophenoxy)acetate (CAS 20485-38-5)—or with the corresponding methyl ester or free acid introduces critical differences that cascade through synthesis, purification, and final compound properties. The 3-amino isomer is an oil at room temperature, whereas the 4-amino isomer is a crystalline solid (mp 56–58 °C), a distinction that directly impacts handling, formulation, and purification strategy [1]. At the molecular level, the meta-positioned amine exhibits distinct electronic and steric profiles that alter reactivity in downstream coupling reactions such as amide bond formation, reductive amination, and heterocycle construction [2]. Furthermore, logP differences between the ethyl ester (0.97), the methyl ester (0.62–0.82), and the free acid (1.31) mean that partitioning behavior, solubility, and membrane permeability of the resulting derivatives cannot be assumed equivalent . These non-interchangeable properties necessitate compound-specific sourcing and validation.

Quantitative Head-to-Head Evidence for Differentiating Ethyl 2-(3-Aminophenoxy)Acetate from Its Closest Analogs


Physical State at Ambient Temperature: 3-Amino Isomer Is an Oil; 4-Amino Isomer Is a Crystalline Solid (mp 56–58 °C)

Ethyl 2-(3-aminophenoxy)acetate is isolated as an oil at room temperature, whereas its 4-amino regioisomer (ethyl 2-(4-aminophenoxy)acetate, CAS 20485-38-5) is a crystalline solid with a reported melting point of 56–58 °C [1]. This physical state divergence arises from differences in molecular packing; the para isomer forms NH···O hydrogen-bonded one-dimensional chains that facilitate crystallization in the triclinic system (space group P-1) [1][2]. The oily nature of the 3-amino isomer necessitates different storage (sealed, dry, 2–8 °C) and purification protocols compared to the bench-stable crystalline 4-amino isomer .

Physical state Crystallinity Handling

Lipophilicity (LogP) Differentiation: Ethyl Ester (0.97) vs. Methyl Ester (0.62–0.82) vs. Free Acid (1.31)

The experimentally derived logP of ethyl 2-(3-aminophenoxy)acetate is reported as 0.967 by Fluorochem, with XlogP predictions ranging from 1.15 to 1.5 [1]. By comparison, methyl 2-(3-aminophenoxy)acetate (CAS 158196-47-5) exhibits a lower logP of 0.62 (hydrochloride) to 0.82 (free base), while (3-aminophenoxy)acetic acid (CAS 6274-24-4) has a measured logP of 1.31 [2]. This places the ethyl ester at an intermediate hydrophobicity, with the methyl ester being approximately 0.3–0.5 log units more hydrophilic—translating to a roughly 2- to 3-fold difference in octanol/water partition coefficient.

Lipophilicity LogP Partition coefficient

Regiochemical Differentiation: Meta-Substituted Aniline Directs CCK-B Receptor Antagonist Scaffold Synthesis vs. Para-Substituted Aniline Used for Dual GK/PPARγ Activators

The 3-aminophenoxy motif serves as a critical pharmacophoric element in gastrin/cholecystokinin-B (CCK-B) receptor antagonists, where the meta-amino group is essential for optimal receptor binding affinity. Derivatives such as N-methyl-N-phenyl-2-(3-aminophenoxy)acetamide and cyclohexyl 2-(3-aminophenoxy)acetate have demonstrated potent human gastrin/CCK-B receptor antagonism with ED₅₀ values as low as 0.12 mg/kg (intraduodenal, rat) . In contrast, the 4-aminophenoxy regioisomer has been explicitly developed as a building synthon for dual glucokinase (GK) and PPARγ activators—a completely distinct therapeutic target class for type 2 diabetes [1]. This divergence in biological target space is directly attributable to the substitution pattern on the phenyl ring.

Regiochemistry Medicinal chemistry Receptor antagonist

Synthetic Yield Comparison: 3-Amino Isomer via Catalytic Hydrogenation (66%) vs. 4-Amino Isomer via NH₄Cl/Fe Reduction (62%)

The synthesis of ethyl 2-(3-aminophenoxy)acetate via hydrogenation of (3-nitrophenoxy)-acetic acid ethyl ester over 10% Pd/C at atmospheric pressure delivers the target compound as an orange oil in approximately 66% isolated yield as reported in patent literature [1]. The analogous 4-amino isomer, prepared by a consecutive NH₄Cl/Fe reduction of the 4-nitro precursor, is obtained as very pure crystals in 62% isolated yield [2]. While both routes achieve comparable yields, the 4-amino route benefits from direct crystallization without chromatographic purification, whereas the 3-amino isomer typically requires silica gel chromatography (hexane/ethyl acetate 5:3 eluent) for isolation [1].

Synthetic yield Process chemistry Route efficiency

Boiling Point and Thermal Stability: Comparable Distillation Behavior Between 3-Amino (324.9 °C) and 4-Amino (320.0 °C) Isomers

The predicted boiling point of ethyl 2-(3-aminophenoxy)acetate at 760 mmHg is 324.9 °C, with a flash point of 155.5 °C and a density of 1.157 g/cm³ . The 4-amino isomer exhibits a predicted boiling point of 320.0 °C and an identical density of 1.157 g/cm³ [1]. The minimal difference (~5 °C) in boiling points indicates that both isomers have comparable thermal stability and volatility, meaning that distillation-based purification strategies are feasible for either compound. The experimental refractive index of the 3-amino isomer is reported as 1.538 .

Boiling point Thermal stability Distillation

Optimal Research and Industrial Application Scenarios for Ethyl 2-(3-Aminophenoxy)Acetate Based on Differentiated Evidence


CCK-B Receptor Antagonist Lead Optimization: The 3-Amino Regioisomer Is an Essential Pharmacophoric Intermediate

Programs developing gastrin/cholecystokinin-B receptor antagonists for gastrointestinal or CNS indications require the 3-aminophenoxy scaffold as a core structural element. Derivatives synthesized from ethyl 2-(3-aminophenoxy)acetate have demonstrated potent human CCK-B receptor binding and efficacy in pentagastrin-induced gastric acid secretion models (ED₅₀ 0.12 mg/kg) . The 4-amino isomer does not occupy this pharmacological space, making the 3-amino compound the only viable starting material for this target class. Procurement of the pre-formed ethyl ester eliminates the need for in-house esterification of (3-aminophenoxy)acetic acid, saving a synthetic step.

Continuous-Flow and Automated Synthesis Platforms: Liquid Physical State Enables Direct Pumping and Dispensing

The oily physical state of ethyl 2-(3-aminophenoxy)acetate at ambient temperature makes it directly compatible with continuous-flow microreactor systems and automated liquid handling platforms, unlike the crystalline 4-amino isomer which requires pre-dissolution [1]. The compound's density (1.157 g/cm³) and predicted boiling point (324.9 °C) are within the operating ranges of standard flow chemistry equipment . This physical state advantage is particularly relevant for pharmaceutical process development groups transitioning from batch to flow chemistry for scale-up operations.

Amide Library Synthesis: Meta-Amino Group Offers Distinct Electronic Properties for Structure-Activity Relationship Exploration

The meta-positioned aniline nitrogen in ethyl 2-(3-aminophenoxy)acetate exhibits a different electronic environment (Hammett σₘ parameter) compared to the para isomer (σₚ), influencing amide bond formation rates and the acid/base character of the resulting anilide products [2]. This is critical for medicinal chemistry groups synthesizing focused libraries where the amino group position is a key variable in structure-activity relationship (SAR) studies. The compound's logP of ~0.97 provides a balanced hydrophobicity for further derivatization, avoiding the excessive polarity of the corresponding methyl ester or the ionizable character of the free acid .

PKC Inhibitor Development: The 3-Aminophenoxy Motif as a Recognized Kinase Inhibitor Building Block

Patent literature explicitly identifies ethyl 2-(3-aminophenoxy)acetate and its derivatives as components of 2,4-pyrimidinediamine compounds that inhibit IgE/IgG receptor signaling cascades, with applications in protein kinase C (PKC) inhibition and proliferative disorder treatment . The compound serves as a key synthon for constructing kinase inhibitor scaffolds where the 3-aminophenoxy fragment contributes to hinge-binding interactions. This established patent precedent provides a validated starting point for kinase drug discovery programs, reducing the risk of investing in an unproven chemical starting material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-(3-aminophenoxy)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.